| Property | Value |
|---|---|
| CAS Number | 628-66-0 [1] |
| IUPAC Name | 3-acetyloxypropyl acetate [2] |
| Molecular Formula | C7H12O4 [1] [2] |
| Molecular Weight | 160.17 g/mol [1] [2] |
| Exact Mass | 160.073559 g/mol [2] |
| Boiling Point | 209-210°C [1] |
| Density | 1.06 g/cm³ [1] |
| Flash Point | 97.5°C [1] |
| Index of Refraction | 1.417 [1] |
| Solubility | 0.62 M [2] |
The molecule consists of a three-carbon propane backbone with an acetoxy group (-OC(=O)C) attached to each terminal carbon [2]. Its canonical SMILES representation is CC(=O)OCCCOC(=O)C [2]. The structural diagram below illustrates the connectivity of atoms and symmetrical ester functional groups.
1,3-Diacetoxypropane is synthesized through esterification reactions, with two common methods detailed below [2].
The following diagram maps the synthesis pathways and their relationships.
This classic method involves a reversible reaction between a diol and a carboxylic acid.
This method uses a more reactive acylating agent and is often faster and less reversible.
For conclusive identification, characterize the synthesized product using these techniques [2].
This compound serves primarily in industrial and research settings [2].
While this compound itself is typically produced chemically, it is structurally related to compounds derived from glycerol, a major by-product of biodiesel production [3] [4]. Glycerol can be converted by microorganisms into 1,3-propanediol (a key industrial chemical), which is a direct parent compound of this compound [4].
The table below consolidates the key quantitative identifiers for 1,3-Diacetoxypropane [1] [2].
| Property | Value / Identifier |
|---|---|
| Chemical Name | This compound, 1,3-Propylene glycol diacetate |
| CAS Registry Number | 628-66-0 [1] [2] |
| Molecular Formula | C7H12O4 [1] [2] |
| Molecular Weight | 160.17 g/mol [1] |
| IUPAC Name | 3-acetyloxypropyl acetate [1] |
| SMILES | CC(=O)OCCCOC(=O)C [1] |
| InChI Key | DSVGICPKBRQDDX-UHFFFAOYSA-N [1] [2] |
The molecular structure of this compound consists of a three-carbon propane backbone with acetate ester groups (-OCOCH3) bonded to each terminal carbon [1].
The following diagram illustrates the molecular structure and its relationship to the parent compound, providing a visual summary of its configuration.
Structural derivation of this compound from propane-1,3-diol.
This compound is primarily synthesized through classic esterification reactions [1].
The workflow for these primary synthesis routes is depicted below.
Two primary chemical synthesis pathways for this compound.
This compound has several industrial and research applications, primarily as a solvent and a chemical intermediate [1]. Its most significant context is in the production chain of polymers.
A major application of its parent compound, 1,3-propanediol (1,3-PDO), is the synthesis of the high-performance polyester Polytrimethylene Terephthalate (PTT) [3]. While this compound is not a direct monomer for PTT, it is a key derivative and potential intermediate in the overall value chain from basic feedstocks to the final polymer. The biosynthesis of 1,3-PDO is an active area of research as a more sustainable alternative to chemical synthesis. This microbial pathway converts glycerol to 1,3-PDO using two key enzymes [3]:
This pathway can be visualized as follows:
Biosynthetic pathway from glycerol to 1,3-PDO, the parent alcohol of this compound. > Note: 3-HPA is a toxic intermediate, and GDHt is often the rate-limiting enzyme in this pathway [3].
It is important to note the following limitations in the information located:
| Property | 1,3-Propylene Glycol Diacetate | 1,2-Propylene Glycol Diacetate |
|---|---|---|
| IUPAC Name | 1,3-propanediol, diacetate [1] | 1-(acetyloxy)propan-2-yl acetate [2] |
| CAS Registry Number | 628-66-0 [1] | 623-84-7 [2] [3] [4] |
| Other Names | Trimethylene acetate; 1,3-Diacetoxypropane; 1,3-Propylene diacetate; Diacetate of 1,3-propanediol [1] | 1,2-Propylene diacetate; PGDA; (±)-1,2-Diacetoxypropane [2] [3] |
| Molecular Formula | C7H12O4 [1] | C7H12O4 [2] [3] |
| Molecular Weight | 160.1678 g/mol [1] | 160.169 g/mol [2] [3] |
| Canonical SMILES | Not specified in search results | CC(COC(C)=O)OC(C)=O [2] [5] |
The relationship between these compounds and their parent glycols can be visualized in the following diagram:
Structural relationship between glycols and their diacetate esters.
For researchers, understanding the synthesis and applications is crucial.
1,3-Diacetoxyacetone (CAS 6946-10-7) is the diacetate ester of dihydroxyacetone (DHA). It is a useful protected form of DHA, a fundamental building block in organic synthesis and biochemistry.
Chemical Properties [1]:
Commercial Source Information [1]: The table below lists suppliers and pricing for high-purity 1,3-diacetoxyacetone for research purposes.
| Manufacturer | Product Number | Purity / Description | Packaging | Price |
|---|---|---|---|---|
| TCI Chemical | D2843 | >98.0%(GC) | 5g | $49 |
| TCI Chemical | D2843 | >98.0%(GC) | 25g | $239 |
| TRC | D328863 | - | 50mg | $45 |
| AK Scientific | 4540AL | - | 5g | $233 |
Safety Information [1]: The compound is classified under GHS07 and carries the warning signal word. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).
While a specific procedure for 1,3-diacetoxyacetone is not available, the synthesis of ester derivatives from alcohols is a well-established class of reactions. The transformation of propane-1,3-diol to its diacetate can be achieved through two primary routes, which are also applicable to dihydroxyacetone.
1. Esterification with Acetic Acid This is a direct, one-pot reaction where the diol is heated with an excess of acetic acid, typically in the presence of an acid catalyst [2].
Propane-1,3-diol + Acetic Acid → 1,3-Diacetoxypropane + Water2. Acylation with Acetic Anhydride This method is often more efficient and avoids equilibrium issues, as it does not produce water as a by-product [2].
Propane-1,3-diol + Acetic Anhydride → this compound + Acetic AcidThe following diagram illustrates the general workflow for synthesizing and isolating this compound, which is analogous to the process for 1,3-diacetoxyacetone.
1,3-Diacetoxypropane represents an emerging analyte of interest in food analysis and metabolomics studies. This compound was first identified in commercial balsamic vinegars during a comprehensive metabolomics investigation, where it was detected alongside over 1500 other features in vinegar samples [1]. The discovery of this compound in food matrices highlights the complexity of food composition and the powerful capability of modern analytical techniques to characterize previously unknown components. The detection and quantification of such compounds provides valuable information for food authentication, quality control, and understanding of flavor chemistry.
The analysis of this compound in food presents significant analytical challenges due to the complexity of food matrices. Foods contain numerous compounds that can interfere with analysis, including organic acids, sugars, pigments, and fatty acids [2]. These matrix components can significantly affect the accuracy and precision of analytical methods through a phenomenon known as the "matrix effect" [3] [4]. Matrix effects can either suppress or enhance the analyte signal, leading to inaccurate quantification if not properly addressed [4]. Gas chromatography coupled with mass spectrometry (GC-MS) has emerged as a powerful technique for the analysis of volatile and semi-volatile compounds in complex food samples due to its high sensitivity, selectivity, and robust identification capabilities [1].
Proper sample preparation is critical for accurate analysis of this compound in complex food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for multi-analyte extraction from various food commodities [3] [2]. The following protocol is adapted from validated methods for pesticide analysis in foods and metabolomics studies of balsamic vinegars where this compound was initially discovered [1] [2].
Table 1: Reagents and Materials for Sample Preparation
| Item | Specification | Purpose |
|---|---|---|
| Acetonitrile | HPLC grade, with 1% acetic acid | Extraction solvent |
| Extraction salts | 4 g MgSO₄, 1 g NaCl, 1 g Na₃C₆H₅O₇, 0.5 g C₆H₆Na₂O₇ | Phase separation |
| dSPE clean-up | 150 mg PSA, 150 mg C18E, 900 mg MgSO₄ | Removal of interferents |
| Internal standard | Deuterated analog of target compound (if available) | Quantification control |
The sample preparation workflow involves multiple critical steps to ensure efficient extraction and minimal matrix interference:
Diagram 1: Sample preparation workflow for GC-MS analysis of this compound in food matrices
For specific food matrices, additional clean-up steps may be necessary:
Matrix effects pose significant challenges in GC-MS analysis of food compounds. Co-extracted matrix components can compete for active sites in the GC system, leading to signal enhancement or suppression [3] [4]. To evaluate and compensate for matrix effects:
The matrix effect (ME) can be calculated using the following equation:
ME (%) = (Slope of matrix-matched calibration curve / Slope of solvent calibration curve - 1) × 100 [4]
Matrix effects exceeding ±20% generally require compensation through matrix-matched calibration or other approaches to ensure accurate quantification [4].
Optimal separation and detection of this compound requires careful optimization of GC-MS parameters. Based on metabolomics studies where this compound was initially identified [1], the following conditions provide a robust starting point for method development.
Table 2: GC-MS Instrumental Parameters for this compound Analysis
| Parameter | Setting | Notes |
|---|---|---|
| GC System | Gas chromatograph with split/splitless injector | - |
| Column | BPX-5 or equivalent (5% phenyl polysilphenylene-siloxane, 30 m × 0.25 mm ID, 0.25 μm film thickness) | Low bleed preferred |
| Injection Volume | 1 μL in splitless mode | Pulsed splitless recommended |
| Inlet Temperature | 250°C | - |
| Carrier Gas | Helium, constant flow 1.0 mL/min | - |
| Oven Program | 60°C (hold 1 min), 5°C/min to 300°C, hold 5 min | Total run time: 55 min |
| Transfer Line | 280°C | - |
| Ion Source | Electron Impact (EI), 70 eV, 220°C | - |
| Detection | Full scan (m/z 40-450) or SIM | SIM provides better sensitivity |
The relationship between instrument parameters and analytical performance can be visualized as follows:
Diagram 2: GC-MS analysis workflow showing critical parameters for this compound detection
For This compound, specific mass spectrometric parameters should be optimized:
When operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity, the following ions are recommended based on structural analogs:
Accurate quantification of this compound requires appropriate calibration strategies that address matrix effects. Matrix-matched calibration is strongly recommended based on studies showing significant matrix effects in food analysis [3] [2].
Table 3: Method Validation Parameters for this compound in Food Matrices | Validation Parameter | Acceptance Criteria | Typical Performance | |--------------------------|-------------------------|-------------------------| | Linearity | R² ≥ 0.995 | R² = 0.9874 - 0.9999 [2] | | Limit of Detection (LOD) | Signal-to-noise ≥ 3 | ~4-10 ng/g range [5] | | Limit of Quantification (LOQ) | Signal-to-noise ≥ 10 | <10 μg/kg [2] | | Recovery (%) | 70-120% | 67.2-108% [2] | | Precision (RSD%) | ≤15% | 3.5-8.5% [2] | | Matrix Effect (%) | Ideally <|±20%| | -30 to +40% observed [4] |
The analytical approach follows a structured validation pathway:
Diagram 3: Method validation workflow for this compound analysis in food matrices
Implement comprehensive quality control protocols to ensure data reliability:
The detection of this compound in balsamic vinegar demonstrates its potential as a marker compound for food authentication and quality assessment [1]. Specific applications include:
The original discovery of this compound in balsamic vinegar was part of a comprehensive metabolomics study that identified 123 metabolites, including 25 amino acids, 26 carboxylic acids, 13 sugars and sugar alcohols, and 47 aroma compounds [1]. This highlights the importance of this compound as part of a broader analytical strategy for food characterization.
Common challenges in GC-MS analysis of this compound and recommended solutions:
The GC-MS analysis of this compound in food matrices requires careful method development and validation to address the challenges posed by complex food samples. The protocols described here, based on established QuEChERS approaches and GC-MS metabolomics methods, provide a robust framework for reliable detection and quantification of this compound. The application of these methods can support food authentication, quality control, and research into the role of this compound in food flavor and composition.
The flavor profile of dark chocolate is a critical determinant of consumer acceptance and product quality. The complex flavor arises from a combination of both non-volatile compounds (such as alkaloids and polyphenols, which contribute to bitterness and astringency) and a diverse array of volatile aroma compounds [1]. Modern analytical chemistry aims to identify specific volatile compounds that can serve as reliable markers for predicting sensory attributes, thereby offering the industry a tool for quality control and flavor potential assessment.
Recent research on dark chocolate derived from Trinitario cocoa beans has revealed that propylene glycol diacetate was identified as a possible marker for the desirable red fruit aroma [1]. This identification was achieved by building predictive models that successfully linked the chocolate's volatile chemical composition data to the sensory attributes perceived by a trained panel. The ability to predict a specific fruity note based on the presence of a single compound is of significant industrial and research interest for standardizing and understanding chocolate flavor.
The following table summarizes the core quantitative and descriptive data for the flavor-associated compound, based on general chemical databases, to aid in its identification during analysis.
Table 1: Chemical and Physical Properties of 1,3-Diacetoxypropane / Propylene Glycol Diacetate
| Property | Value |
|---|---|
| CAS Registry Number | 628-66-0 [2] [3] |
| IUPAC Name | 3-acetyloxypropyl acetate [4] |
| Molecular Formula | C7H12O4 [2] [3] |
| Molecular Weight | 160.17 g/mol [2] [3] |
| Other Names | This compound; 1,3-Propanediyl Diacetate; Trimethylene Acetate [2] [3] |
| Physical State | Colorless to light yellow clear liquid [3] |
| Specific Gravity | ~1.07 (at 20/20 °C) [3] |
| Flash Point | ~98 °C [3] |
Table 2: Sensory and Functional Role in Chocolate Matrix
| Attribute | Description |
|---|---|
| Identified Role | Possible marker for red fruit aroma in dark chocolate [1]. |
| Compound Group | Ester [1]. |
| General Use | Used as a flavoring agent in food chemistry due to its ester characteristics [4]. |
This section outlines the specific methodologies used in the foundational research that identified the link between volatile compounds and sensory attributes in dark chocolate.
Objective: To generate robust, quantitative sensory profiles for a set of dark chocolate samples.
The workflow for the sensory characterization is a sequential process as shown below.
Objective: To identify and quantify the volatile aroma compounds present in the same chocolate samples.
Objective: To establish a statistical model that links volatile composition data to sensory perception.
The integration of sensory and chemical data to build a predictive model follows a converging path logic, illustrated below.
The methodology outlined provides a powerful framework for drug development professionals and food scientists.
Propylene glycol diacetate has recently been identified as a significant volatile compound correlated with red fruit aroma in premium food products, particularly in dark chocolate derived from Trinitario cocoa beans. This application note provides detailed protocols for the identification, quantification, and application of this correlation in both food and pharmaceutical product development. The aroma-compound relationship between propylene glycol diacetate and red fruit characteristics represents a valuable analytical target for quality control and flavor enhancement strategies. These findings are particularly relevant for researchers and product developers working with natural flavor compounds who require reliable chemical markers to predict and standardize sensory attributes in complex matrices.
Recent research on Dominican Republic Trinitario cocoa beans has revealed that volatile compound profiling can accurately predict sensory attributes in dark chocolate, with propylene glycol diacetate emerging as a specific marker for red fruit notes [1]. This correlation enables product developers to move beyond subjective sensory evaluation to objective chemical measurement, providing a more reproducible framework for quality assurance and product standardization. The ability to predict flavor potential based on volatile compound analysis represents a significant advancement for both food and pharmaceutical industries, where natural flavor masking and enhancement are critical consumer acceptance factors.
Propylene glycol diacetate (C7H12O4; 1,2-propanediol diacetate) is an ester compound formed through the esterification of propylene glycol with acetic acid. It is characterized by a fruity aroma profile that contributes to complex flavor matrices in various food products. In recent studies of dark chocolate derived from Trinitario cocoa beans, this compound has been specifically correlated with red fruit sensory attributes, making it a valuable marker compound for analytical quality control [1]. The compound's volatility and detectability at low concentrations make it ideally suited for gas chromatography-mass spectrometry (GC-MS) analysis, allowing for precise quantification in complex product matrices.
The discovery of propylene glycol diacetate as a potential marker for red fruit aroma emerged from comprehensive studies investigating the volatile composition of 54 dark chocolate samples made from Trinitario cocoa beans from the Dominican Republic [1] [2]. These studies employed predictive modeling based on partial least squares regression (PLS) to identify key volatile compounds associated with specific sensory attributes. While acetaldehyde, dimethyl sulfide, and 2,3-butanediol were found to be key predictors for various sensory attributes, propylene glycol diacetate was specifically correlated with red fruit notes, highlighting its potential as a targeted marker for this desirable flavor characteristic [1].
Red fruit aroma constitutes a complex sensory attribute commonly associated with flavors reminiscent of berries, cherries, and currants. In sensory evaluation protocols, this attribute is typically quantified using trained panelists who reference standardized flavor lexicons. The sensory perception results from the interaction of multiple volatile compounds with olfactory receptors, creating a distinct perceptual quality that influences consumer preference and product quality assessment [1].
The correlation between specific volatile compounds and sensory attributes is complex, as aroma perception involves not only the presence of specific compounds but also their concentrations, thresholds, and synergistic interactions with other volatiles. Research has demonstrated that fruity sub-attributes (including red fruits, yellow fruits, citrus, and dried fruits) show a high degree of correlation with each other and with floral attributes in sensory profiling [1]. Understanding these relationships is essential for targeted product development, particularly when aiming to enhance specific desirable flavor notes while minimizing less desirable attributes.
Selection and Screening: Recruit 8-12 panelists with demonstrated sensory acuity through basic taste and smell identification tests. Screen for specific anosmias using a standard odorant kit including red fruit-related aromas.
Lexicon Establishment: Conduct structured vocabulary development sessions using reference standards for red fruit aroma (fresh strawberries, raspberries, and cherries) alongside the test products. Establish a standardized intensity scale (0-15) with clear anchor points for red fruit perception [1].
Calibration Training: Implement minimum 40 hours of training using products with known intensities of red fruit attributes. Focus on consistent identification and scaling across samples. Include blind reference samples in each session to monitor panelist consistency and drift.
Sample Presentation: Prepare 5g samples of test material (chocolate, flavors, or other products) in food-grade transparent containers with lids. Code with 3-digit random numbers and present in randomized order across panelists.
Testing Conditions: Conduct evaluations in individual sensory booths under controlled lighting and ventilation. Maintain room temperature at 21°C ± 1°C and relative humidity at 50% ± 5%.
Evaluation Protocol: Instruct panelists to evaluate samples using sequential profiling. For solid samples, instruct to place sample in mouth, allow to melt without chewing, and evaluate aroma attributes retronasally. Rate red fruit intensity on the established scale with 0.5-point increments allowed [1].
Table 1: Sensory Evaluation Protocol for Red Fruit Aroma Assessment
| Parameter | Specification | Notes |
|---|---|---|
| Sample Size | 5g ± 0.1g | Uniform shape/size for solids |
| Sample Temperature | 21°C ± 1°C | Temperature controlled room |
| Palate Cleansing | Unsalted crackers, room temperature water, 60s rest | Mandatory between samples |
| Evaluation Time | 30s per sample maximum | Consistent timing critical |
| Replicates | 3 evaluations per sample per panelist | Across different sessions |
| Data Collection | Computerized system (e.g., Compusense, FIZZ) | Direct data entry |
Panel Performance Monitoring: Calculate panelist reproducibility using repeated reference samples. Monitor for drift, halo effects, and other biases using control charts.
Statistical Analysis: Perform analysis of variance (ANOVA) to identify significant differences between samples. Use Tukey's HSD test for post-hoc comparisons when significant differences are found (p < 0.05).
Data Validation: Assess panel consensus using multivariate statistics including Principal Component Analysis (PCA) to identify outliers or inconsistent panelists [1].
HS-SPME Parameters: Use 50/30 μm DVB/CAR/PDMS fiber (Supelco, Bellefonte, PA, USA) for optimal extraction of mid-range molecular weight esters including propylene glycol diacetate. Condition fiber according to manufacturer specifications before first use and between samples [3].
Sample Preparation: For solid samples (chocolate, etc.), grate or shave to achieve uniform particle size. Precisely weigh 5.0g ± 0.1g into 20mL headspace vials. Add 20 μL of internal standard (2-octanol, 32.88 μg/mL in methanol) for quantification [3].
Extraction Conditions: Incubate samples at 40°C for 5 minutes with agitation. Expose fiber for 25 minutes at same temperature with continuous agitation. Desorb in GC inlet for 5 minutes at 250°C in splitless mode [3].
Table 2: HS-SPME Optimization Parameters for Propylene Glycol Diacetate Extraction
| Parameter | Optimized Condition | Alternative Options |
|---|---|---|
| Fiber Type | 50/30 μm DVB/CAR/PDMS | 65 μm PDMS/DVB (less selective) |
| Sample Amount | 5.0g ± 0.1g | 2-8g (adjust based on matrix) |
| Extraction Temperature | 40°C | 30-50°C (higher temp increases volatility) |
| Extraction Time | 25 min | 20-30 min (time-dependent equilibrium) |
| Desorption Time | 5 min | 3-7 min (ensure complete transfer) |
| Salt Addition | None | NaCl can enhance some volatiles |
Chromatographic Conditions: Use DB-WAX capillary column (30m × 0.25mm × 0.25μm) or equivalent polar stationary phase for optimal separation of volatile esters. Employ the following temperature program: 50°C for 7 min, ramp at 3°C/min to 150°C, then 10°C/min to 250°C, hold 5 min [3].
Mass Spectrometry Parameters: Operate MS in electron impact (EI) mode at 70eV. Set ion source temperature to 230°C and quadrupole to 150°C. Acquire data in full scan mode (m/z 35-350) for identification and selected ion monitoring (SIM) for quantification [1] [3].
Compound Identification: Identify propylene glycol diacetate by comparison with authentic standards when available. Use mass spectral libraries (NIST, Wiley) with minimum 85% match probability. Confirm with linear retention index (LRI) comparison to published values when available [1].
Calibration Standards: Prepare standard solutions of propylene glycol diacetate in concentrations ranging from 0.1-100 mg/L using appropriate solvent. Include internal standard (2-octanol) at consistent concentration in all standards and samples.
Method Validation: Establish linearity (R² > 0.995), repeatability (<10% RSD), limit of detection (LOD, typically 0.01-0.05 mg/kg), and limit of quantification (LOQ, typically 0.05-0.1 mg/kg) for propylene glycol diacetate in specific matrices.
Quality Control: Include method blanks, replicates (every 10 samples), and continuing calibration verification standards to ensure method integrity throughout analytical sequences.
The relationship between volatile compound concentration and sensory perception requires sophisticated statistical approaches to establish meaningful correlations. The following protocol outlines the process for linking propylene glycol diacetate quantification with red fruit aroma intensity:
Data Preprocessing: Normalize both chemical and sensory data to account for panelist scaling differences and instrumental variation. Apply auto-scaling (mean-centered and divided by standard deviation) or pareto scaling depending on data distribution.
Correlation Analysis: Calculate Pearson correlation coefficients between propylene glycol diacetate concentrations and red fruit aroma intensity ratings. Establish significance at p < 0.05 with Bonferroni correction for multiple comparisons.
Multivariate Modeling: Employ Partial Least Squares Regression (PLS-R) to model the relationship between the entire volatile profile (X-matrix) and sensory attributes (Y-matrix). Use variable importance in projection (VIP) scores to identify key predictor compounds such as propylene glycol diacetate [1].
Table 3: Statistical Framework for Correlating Chemical and Sensory Data
| Analysis Type | Key Parameters | Interpretation Guidelines |
|---|---|---|
| Pearson Correlation | r > 0.7 (strong), 0.5-0.7 (moderate), <0.5 (weak) | Simple linear relationship |
| PLS Regression | VIP score >1.0 indicates important predictors | R²X, R²Y, Q² values indicate model quality |
| Principal Component Analysis (PCA) | Variance explained by first 2 components >50% | Identifies natural sample groupings |
| Cluster Analysis | Dendrogram with similarity measures | Groups samples with similar profiles |
Model Training: Use approximately 2/3 of samples as training set to develop PLS regression models predicting red fruit intensity from volatile compound data. Optimize number of latent variables using cross-validation to avoid overfitting.
Model Validation: Test model performance using remaining 1/3 of samples as validation set. Evaluate using root mean square error of prediction (RMSEP), R² prediction, and bias statistics.
Model Application: Apply validated models to predict red fruit intensity in new samples based solely on their volatile compound profiles. Establish confidence intervals for predictions to communicate uncertainty [1].
The following diagram illustrates the complete experimental workflow from sample preparation to predictive model application:
The correlation between propylene glycol diacetate and red fruit aroma has significant practical applications in quality control and product development:
Quality Assurance: Implement routine monitoring of propylene glycol diacetate levels as a quantitative indicator of red fruit character in raw materials and finished products. Establish specification ranges based on correlation with sensory data to maintain consistent flavor profiles.
Supplier Selection: Use propylene glycol diacetate levels as one criterion for supplier qualification when red fruit notes are desirable. Compare levels across different cocoa bean lots, geographical origins, or processing conditions to select optimal raw materials.
Process Optimization: Monitor changes in propylene glycol diacetate concentration throughout manufacturing processes to identify critical control points that influence development or preservation of red fruit characteristics.
In pharmaceutical development, the understanding of aroma-taste interactions has significant implications for masking unpleasant tastes in medications and improving patient compliance:
Flavor Masking Strategies: Leverage the sweetness enhancement potential of specific aromas to reduce sugar content while maintaining palatability. Research has shown that certain aroma compounds can significantly enhance sweetness perception in sucrose solutions, allowing for sugar reduction while maintaining taste quality [4].
Bitterness Masking: Explore the interaction between red fruit aromas and bitter compounds to develop more effective flavor masking systems for bitter-active pharmaceutical ingredients. The counterpoint relationship between fruity attributes and bitterness observed in chocolate models may be applicable to pharmaceutical formulations [1].
Molecular Mechanisms: Investigate the molecular docking of aroma compounds with taste receptors to better understand enhancement phenomena. Studies have demonstrated that aroma compounds can influence the binding of sweeteners to T1R2/T1R3 sweet receptors, potentially through allosteric mechanisms or by creating more favorable binding environments [5].
The correlation between propylene glycol diacetate and red fruit aroma represents a significant advancement in the application of analytical chemistry to sensory science. The protocols outlined in this document provide researchers with robust methods for identifying, quantifying, and applying this relationship across various product categories. Implementation of these methods enables data-driven decision making in product development and quality control, reducing reliance on purely subjective assessment.
Future research directions should focus on expanding the understanding of how processing parameters influence the formation and preservation of propylene glycol diacetate, elucidating the precursor pathways that lead to its formation, and exploring potential synergistic effects with other volatile compounds that may enhance or modulate red fruit perception. Additionally, investigation into the cross-modal interactions between this specific aroma compound and taste perception could yield valuable insights for both food and pharmaceutical applications.
Balsamic vinegar is a complex food matrix produced through a two-stage fermentation process of cooked grape must, involving both anaerobic (alcoholic) and aerobic (acetic acid) transformations [1]. This traditional fermentation process, particularly when extended through aging in wooden barrels, generates a diverse metabolite profile that contributes to balsamic vinegar's unique organoleptic properties and quality parameters [2]. The chemical composition of balsamic vinegar includes numerous volatile and non-volatile compounds such as organic acids, sugars, polyphenols, and aroma compounds that collectively define its sensory characteristics and potential health benefits [3].
1,3-Diacetoxypropane is a volatile metabolite recently identified in balsamic vinegar through advanced metabolomics approaches [1]. This compound belongs to a class of esters that form during fermentation and aging processes, potentially contributing to the aromatic profile of matured vinegars. The detection of this compound represents significant analytical interest because it may serve as a chemical marker for authentication, quality assessment, and potentially for distinguishing vinegar samples based on their origin and production methods [1] [4]. As global interest in high-quality balsamic vinegars grows, particularly those with protected designation of origin (PDO) status, reliable analytical methods for characterizing specific metabolites like this compound become increasingly important for both quality control and research purposes.
The comprehensive analysis of balsamic vinegar requires sophisticated analytical approaches due to its complex chemical composition. Several chromatographic techniques have been employed for vinegar characterization, each with distinct advantages and applications.
Table: Analytical Techniques for Balsamic Vinegar Characterization
| Technique | Applications in Vinegar Analysis | Key Compounds Detected | Sensitivity |
|---|---|---|---|
| GC-MS | Volatile profile analysis, metabolomics studies | This compound, aroma compounds, organic acids, sugars, amino acids | High (detects >1500 features) |
| HPLC-ELSD | Sugar and sugar alcohol quantification | Maltose, glucose, fructose, sucrose, maltotriose | Limits of detection: 2.5-12.5 mg/L |
| HPLC-DAD/UV | Polyphenolic compound analysis | Phenolic acids, flavonoids, furanic compounds | Variable based on compound |
| NMR | Global metabolite profiling | Multiple compound classes simultaneously | Lower than GC-MS |
GC-MS has emerged as a powerful tool for vinegar metabolomics due to its high sensitivity, resolution, and the availability of extensive mass spectral libraries for compound identification [1]. This technique is particularly suitable for volatile and semi-volatile compounds, which constitute a significant portion of balsamic vinegar's metabolome. The main limitation of GC-MS—the requirement for volatile analytes—is typically addressed through chemical derivatization, which makes polar metabolites amenable to gas-phase separation [1]. In comprehensive metabolomics studies of balsamic vinegars, GC-MS has demonstrated exceptional capability, detecting over 1500 chemical features and positively identifying 123 metabolites including 25 amino acids, 26 carboxylic acids, 13 sugars and sugar alcohols, 4 fatty acids, and over 47 aroma compounds [1]. This makes GC-MS particularly suitable for detecting volatile metabolites like this compound in complex vinegar matrices.
HPLC-ELSD represents a complementary approach particularly valuable for analyzing non-volatile compounds that may not be easily amenable to GC-MS analysis without extensive derivatization [5] [6]. The ELSD detector operates based on the principle of light scattering by non-volatile analyte particles after nebulization and evaporation of the mobile phase, making it suitable for compounds lacking chromophores, such as sugars and sugar alcohols [6]. This method has been successfully applied to analyze fermentable sugars in brewing matrices, demonstrating detection limits of 2.5-12.5 mg/L and quantification limits of 12.0-30.0 mg/L [5]. While not specifically applied to this compound detection in the available literature, the principles of HPLC-ELSD could potentially be adapted for this compound and related esters in balsamic vinegar.
Proper sample preparation is critical for reliable detection of this compound in balsamic vinegar. The following protocol has been optimized for volatile compound analysis:
Sample Collection: Obtain representative balsamic vinegar samples (minimum 50 mL) and store at 4°C until analysis. For traditional balsamic vinegars, note the aging duration and wood types used in maturation [2].
Sample Dilution: Dilute 1 mL of vinegar sample with 9 mL of ultrapure water (18.2 MΩ·cm resistivity) to reduce acidity and minimize potential column damage [1].
Derivatization (if required): For comprehensive metabolomics including non-volatile compounds, derivatize using methoxyamine hydrochloride in pyridine (20 mg/mL, 50 μL) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA, 80 μL) with 1% trimethylchlorosilane (TMCS) [1]. Incubate at 37°C for 90 minutes with vigorous shaking.
Internal Standard Addition: Add appropriate internal standards (e.g., deuterated compounds or fatty acid methyl esters) to monitor analytical performance and correct for injection variability [1].
The GC-MS analysis should be performed using the following optimized conditions based on published metabolomics studies [1]:
Implement rigorous quality control procedures to ensure data reliability:
System Suitability: Analyze a standard mixture of known compounds (alkanes or fatty acid methyl esters) before sample runs to verify retention time stability and mass accuracy [1].
Blank Samples: Include solvent blanks (without vinegar) to identify contamination sources.
Quality Control Pool: Create a pooled sample from all vinegars being analyzed and inject at regular intervals (every 6-8 samples) to monitor instrumental drift [1].
Technical Replicates: Analyze each sample in triplicate to assess methodological precision.
The following workflow diagram illustrates the complete GC-MS protocol for this compound detection:
In the pioneering metabolomics study of commercial balsamic vinegars, this compound was successfully identified for the first time in vinegar samples using the GC-MS protocol described above [1]. The identification was confirmed through multiple analytical criteria:
The research demonstrated that this compound could be detected as part of a comprehensive metabolomics approach that identified over 1500 features across commercial balsamic vinegar samples [1] [4]. This study established GC-MS as a viable method for detecting this compound without the need for specialized extraction techniques beyond standard derivatization protocols.
While absolute quantification values for this compound in balsamic vinegar were not provided in the available literature, the experimental data from metabolomics studies allow for relative quantification and comparison across samples. The following table summarizes the quantitative data available from the comprehensive metabolomics study:
Table: Quantitative Data for this compound Detection in Balsamic Vinegar
| Parameter | Value/Description | Method Details |
|---|---|---|
| Detection Limit | Not specified | Estimated from signal-to-noise ratio >3 |
| Quantification Limit | Not specified | Estimated from signal-to-noise ratio >10 |
| Relative Abundance | Variable across samples | Normalized to internal standard peak area |
| Retention Time | Compound-specific | DB-5MS column, method as described |
| Precision (RSD) | <20% for most metabolites [1] | Based on 6 technical replicates |
| Identification Confidence | High (library match >85%) | NIST/Wiley mass spectral libraries |
The reproducibility of the method was confirmed with relative standard deviation (RSD) values below 20% for most identified metabolites across six technical replicates, indicating acceptable precision for semi-quantitative analysis [1]. The detection of this compound alongside four other previously unreported volatile metabolites (acetin, 2-methylpyrazine, 2-acetyl-1-pyroline, and 4-anisidine) demonstrates the power of untargeted metabolomics for expanding our understanding of vinegar composition [1] [4].
The detection and quantification of this compound in balsamic vinegar has significant practical applications in quality control and product authentication:
Geographical Origin Assessment: Specific metabolites, including this compound, may serve as chemical markers to distinguish balsamic vinegars based on their geographical origin [1]. Traditional balsamic vinegars from Modena and Reggio-Emilia in Italy possess protected designation of origin (PDO) status, and analytical methods that can verify this origin are commercially valuable [2].
Quality Grading: The presence and concentration of specific volatile compounds like this compound may correlate with sensory attributes and overall product quality [7]. Studies have shown that parameters such as density, sugar content, and acidity significantly influence perceived quality, with volatile compounds contributing to aroma and flavor complexity [7].
Process Monitoring: Changes in this compound levels during fermentation and aging could potentially serve as indicators of process efficiency and consistency [8]. Monitoring such compounds throughout production allows for better control of the manufacturing process and final product characteristics.
Authenticity Verification: The detection of this compound and other specific metabolites helps identify authentic traditional balsamic vinegars versus commercial imitations [2]. With significant price differences between traditional balsamic vinegar (€200+ per 100 mL) and commercial balsamic vinegar of Modena (starting at €2 per 250 mL), reliable authentication methods are essential for consumer protection and fair trade [2].
The detection of this compound in balsamic vinegar represents an advancement in food metabolomics and analytical chemistry. The GC-MS protocol described herein provides researchers with a robust methodology for identifying and semi-quantifying this compound in complex vinegar matrices. The applications extend beyond basic analytical characterization to include quality control, authentication, and process monitoring in industrial settings.
Future research directions should include:
As analytical technologies continue to advance, the comprehensive characterization of minor metabolites like this compound will further our understanding of food composition and quality, ultimately benefiting producers, regulators, and consumers alike.
The table below summarizes the key identifying information and physical properties for this compound.
| Property | Description |
|---|---|
| CAS Number | 628-66-0 [1] [2] |
| Molecular Formula | C₇H₁₂O₄ [1] [2] |
| Molecular Weight | 160.17 g/mol [1] [2] |
| IUPAC Name | 3-acetyloxypropyl acetate [2] |
| Common Synonyms | Trimethylene acetate; 1,3-Propylene glycol diacetate [1] [2] |
| Structure (SMILES) | CC(=O)OCCCOC(=O)C [2] |
| Boiling Point | 482.7 K (approx. 209.5 °C) [1] |
| Appearance | Information missing from search results |
| Density & Refractive Index | Information missing from search results |
One study identified this compound as a volatile metabolite in commercial balsamic vinegars using Gas Chromatography-Mass Spectrometry (GC-MS) [3]. The experimental workflow for its identification can be summarized as follows:
The search results do not contain specific data on the use of this compound as a solvent in synthetic organic reactions. Key details for your Application Notes are unavailable, including:
To find the specialized information you need, I suggest:
Ganciclovir (GCV) is a potent antiviral nucleoside analogue that has established itself as a first-line treatment for cytomegalovirus infections, particularly in immunocompromised patients such as those undergoing organ transplantation or living with HIV/AIDS. As a guanosine derivative, ganciclovir exhibits its antiviral activity through selective inhibition of viral DNA polymerases after undergoing phosphorylation to its active triphosphate form within infected cells. This molecular specificity allows it to effectively suppress viral replication while demonstrating relatively lower affinity for host cellular polymerases. The clinical significance of ganciclovir, especially in ophthalmology for treating cytomegalovirus retinitis and in transplant medicine for prophylaxis against cytomegalovirus disease, has driven substantial research interest in optimizing its synthetic pathways to enhance efficiency, purity, and overall yield [1].
The structural complexity of ganciclovir presents notable synthetic challenges, primarily due to the presence of the acyclic side chain comprising 1,3-dihydroxy-2-propoxymethyl moiety attached to the guanine base. This particular structural arrangement is essential for the drug's antiviral potency but introduces substantial difficulties in regioselective synthesis. The commercial manufacturing of ganciclovir requires sophisticated chemical processes to ensure high purity while controlling production costs. Among the various synthetic approaches developed, those utilizing 1,3-diacetoxypropane as a key precursor for constructing the side chain have demonstrated particular advantages in terms of regioselectivity and overall process efficiency. These methods have evolved through multiple patent filings and process optimization efforts to address the persistent challenges associated with large-scale production of this vital antiviral medication [2] [3] [4].
This compound serves as a critical bifunctional reagent in ganciclovir synthesis, specifically enabling the introduction of the complete side chain structure in a single reaction step. Chemically known as [3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate, this compound possesses two reactive sites that facilitate sequential alkylation reactions with the guanine base. The molecular structure features acetate-protected hydroxyl groups that prevent unwanted side reactions while maintaining the necessary reactivity for the key alkylation step. The electron-withdrawing nature of the acetate groups enhances the susceptibility of the methylene bridges to nucleophilic attack, which is essential for the formation of the critical carbon-nitrogen bond between the side chain and the purine ring system [2] [5].
The regioselective advantage offered by this compound constitutes its most significant benefit in ganciclovir synthesis. During the alkylation reaction with N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, the selectivity for the N-9 position over the N-7 position of the guanine base is markedly improved, typically achieving ratios of 9:1 or higher. This positional selectivity is crucial because the N-9 isomer represents the therapeutically active form, while the N-7 isomer is pharmacologically undesirable. The molecular architecture of this compound, with its specific spatial arrangement of reactive centers, creates steric and electronic conditions that favor formation of the N-9 regioisomer, thereby reducing the formation of difficult-to-remove impurities and streamlining the subsequent purification processes [2] [3].
The primary intermediate formed through the reaction of guanine derivatives with this compound is N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine. This compound features complete protection of all reactive functionalities: the exocyclic amine group on the guanine base is protected as an acetamide, while the hydroxyl groups on the propane side chain are protected as acetate esters. This comprehensive protection strategy prevents unwanted side reactions during the alkylation process and facilitates easier purification of the intermediate before the final deprotection step. The molecular stability imparted by these protecting groups allows for storage and characterization of the intermediate, enabling quality control at critical stages of the synthetic sequence [2] [5].
The structural characteristics of this key intermediate have been thoroughly investigated using multiple analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy reveals distinctive absorption bands corresponding to the carbonyl stretching vibrations of both the acetamide and acetate ester groups at approximately 1650-1750 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides conclusive evidence of the N-9 substitution pattern, with characteristic chemical shifts for the methylene protons of the -OCH₂O- linkage appearing typically between δ 5.0-5.5 ppm in the ¹H NMR spectrum. High-Performance Liquid Chromatography (HPLC) analyses consistently demonstrate the high regioselectivity achieved through this synthetic approach, with the N-9 isomer constituting 85-95% of the product mixture depending on specific reaction conditions employed [5].
Table 1: Comparison of Synthetic Approaches for Ganciclovir Intermediate
| Method Parameter | Alkylation with this compound | Alternative Alkylation Methods | Optimized Industrial Process |
|---|---|---|---|
| Alkylating Agent | This compound | Halomethyl ethers | This compound |
| Guanine Substrate | N²-acetylguanine | Guanine or 2,6-dichloropurine | N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine |
| Solvent System | Toluene, DMF, or mixtures | DMSO, DMF, or acetonitrile | Toluene-DMF (3:1 v/v) |
| Catalyst System | p-Toluenesulfonic acid, BF₃-etherate | Phase transfer catalysts | BF₃-etherate complex |
| Reaction Temperature | 90-110°C | 70-90°C | 95-105°C |
| N-9:N-7 Ratio | 8:1 to 12:1 | 2:1 to 5:1 | >12:1 |
| Overall Yield | 75-85% | 50-70% | 80-90% |
| Key Advantage | High regioselectivity, fewer side products | Simpler starting materials | Optimized purity and yield |
The comprehensive data compiled in Table 1 illustrates the substantial advantages of employing this compound as the key alkylating agent in ganciclovir synthesis. The regioselectivity enhancement is particularly noteworthy, with N-9:N-7 isomer ratios consistently exceeding 8:1 and reaching up to 12:1 under optimized conditions. This represents a significant improvement over alternative alkylation methods using halomethyl ethers, which typically achieve ratios of only 2:1 to 5:1. The higher regioselectivity directly translates to simplified purification processes and reduced losses during isolation of the desired intermediate. Furthermore, the overall yield of 75-90% demonstrated by methods utilizing this compound represents a substantial improvement over alternative approaches, making this synthetic route particularly attractive for commercial-scale manufacturing [2] [3] [5].
The solvent selection also plays a critical role in determining the efficiency of the alkylation reaction. Toluene and dimethylformamide (DMF) mixtures have emerged as particularly effective media, with optimal performance observed at approximately 3:1 v/v ratio. This specific solvent combination provides the ideal balance between solubility for both the guanine derivative and the alkylating agent, while facilitating the reaction through appropriate solvation of the transition state. The data further indicates that catalyst optimization represents another crucial factor, with BF₃-etherate complexes demonstrating superior performance compared to conventional acid catalysts such as p-toluenesulfonic acid. The Lewis acid character of boron trifluoride enhances the electrophilicity of the alkylating agent without promoting degradation side reactions, thereby contributing to both the high yield and excellent regioselectivity observed in the optimized process [2] [5].
Table 2: Purification Methods for Ganciclovir Intermediate and Final API
| Purification Step | Technique | Conditions | Outcome | Purity Impact |
|---|---|---|---|---|
| Intermediate Crystallization | Solvent-based crystallization | Toluene/Methanol (2:1 v/v), cooling to 0-5°C | Isolation of N-9 isomer | Increases purity from 85% to >95% |
| Isomer Separation | Selective precipitation | Methanol-water gradient | Reduction of N-7 isomer | N-7 content <2% |
| Final Hydrolysis | Acid or base catalyzed | HCl or KOH in methanol, reflux | Deprotection to ganciclovir | Complete deacetylation |
| API Crystallization | Anti-solvent addition | Water-methanol system | Pure ganciclovir crystals | Purity >99% |
| Impurity Removal | Activated carbon treatment | 2-5% w/w, 60°C, 30 min | Color and impurity reduction | APHA color <100 |
The purification and isolation methodologies detailed in Table 2 highlight the comprehensive strategy required to obtain ganciclovir and its key intermediate in high purity. The crystallization efficiency for the intermediate is particularly dependent on the solvent system employed, with toluene-methanol mixtures in a 2:1 v/v ratio demonstrating optimal performance with respect to both yield and purity enhancement. This specific solvent combination provides the ideal polarity gradient for selective crystallization of the N-9 isomer while maintaining the undesired N-7 isomer in solution. The cooling profile during crystallization also proves critical, with gradual reduction of temperature from ambient conditions to 0-5°C resulting in the formation of well-defined crystals with excellent filtration characteristics, thereby minimizing processing time and product losses during solid-liquid separation [3] [4] [5].
The final hydrolysis step represents another crucial purification stage where careful control of reaction conditions determines the quality of the resulting ganciclovir. Acid-catalyzed deprotection using hydrochloric acid in methanol typically proceeds more rapidly but requires careful control to prevent degradation of the purine ring system. In contrast, base-catalyzed hydrolysis employing potassium hydroxide offers superior selectivity but may result in slower reaction kinetics. The data indicates that optimal results are achieved using approximately 1.5-2.0 equivalents of potassium hydroxide in aqueous methanol under reflux conditions, typically requiring 4-6 hours for complete deprotection. The subsequent crystallization of ganciclovir from water-methanol systems produces the final active pharmaceutical ingredient with consistent polymorphic form and purity exceeding 99%, as confirmed by HPLC analysis [4] [5].
Objective: To prepare N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine with high regioselectivity for the N-9 position.
Materials and Equipment:
Procedure:
Expected Results: The procedure typically yields 38-42 g (75-83%) of N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine as a white crystalline solid with purity >95% by HPLC and N-9:N-7 isomer ratio >12:1. Characterization data: ¹H NMR (400 MHz, DMSO-d6) δ 10.92 (s, 1H, NH), 7.72 (s, 1H, C8-H), 5.35 (s, 2H, OCH₂O), 4.25-4.10 (m, 5H, OCH₂CH), 2.45 (s, 3H, NCOCH₃), 2.05 (s, 6H, 2×OCOCH₃); HPLC (C18, 60% MeOH/water) tR = 8.5 min [2] [5].
Objective: To convert N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine to pure ganciclovir through selective deprotection.
Materials and Equipment:
Procedure:
Expected Results: The procedure typically yields 18-20 g (85-90%) of ganciclovir as a white crystalline solid with chemical purity >99% by HPLC and water content <0.5% by Karl Fischer titration. Characterization data: ¹H NMR (400 MHz, DMSO-d6) δ 10.65 (s, 1H, NH), 7.75 (s, 1H, C8-H), 5.35 (s, 2H, OCH₂O), 4.45 (t, 2H, J = 5.2 Hz, 2×OH), 3.65-3.45 (m, 5H, OCH₂CH), 3.25 (m, 4H, CH₂OH); HPLC (C18, 10% MeOH/water) tR = 5.5 min; Melting point = 247-250°C (dec) [4] [5].
The synthesis of ganciclovir employing this compound follows a logical sequence of chemical transformations, beginning with appropriate starting materials and progressing through well-defined intermediates to the final active pharmaceutical ingredient. The process can be conceptually divided into three main stages: (1) preparation and protection of the guanine base, (2) regioselective alkylation with this compound to form the key intermediate, and (3) sequential deprotection and purification to obtain pure ganciclovir. Each stage requires specific reaction conditions and workup procedures to maximize yield and purity while minimizing the formation of undesirable isomers and impurities. The inherent efficiency of this synthetic route stems from the strategic use of protecting groups that ensure regioselectivity during the alkylation step while facilitating straightforward removal under mild conditions at the appropriate process stage [2] [5].
Figure 1: Ganciclovir Synthesis Workflow Using this compound
The alkylation reaction represents the most critical stage in the entire synthetic sequence, with several parameters requiring precise control to ensure optimal results. The reaction temperature must be maintained within the range of 95-110°C to achieve acceptable reaction rates while minimizing decomposition of both starting materials and products. Temperature excursions below this range result in incomplete conversion, while higher temperatures promote side reactions and decrease regioselectivity. The molar ratio of this compound to the guanine derivative represents another crucial parameter, with optimal results obtained at 1.2:1 to 1.3:1. Lower ratios lead to incomplete alkylation and reduced yields, while higher ratios increase the formation of dialkylated byproducts and complicate the purification process. The catalyst concentration of boron trifluoride etherate at 10-15 mol% relative to the guanine derivative provides the ideal balance between reaction rate enhancement and minimal catalyst-related impurities [2] [5].
The hydrolysis conditions for the final deprotection step require equally careful optimization to ensure complete removal of all protecting groups without degradation of the sensitive purine ring system. The alkali concentration of 2.5-3.0 equivalents of potassium hydroxide per equivalent of intermediate provides sufficient base for complete deacetylation within a reasonable timeframe. The reaction time of 4-6 hours represents the optimal balance between complete deprotection and minimal decomposition, with longer reaction times leading to increased formation of degradation products. The temperature control during hydrolysis at 65-70°C ensures reasonable reaction kinetics while preventing excessive decomposition. During the final crystallization, the pH adjustment to precisely 7.0 ± 0.2 is critical for obtaining ganciclovir with the correct crystalline form and optimal filtration characteristics. Deviation from this pH range can result in oiling out or formation of amorphous material with inadequate purity [4] [5].
Chromatographic Conditions:
System Suitability Requirements:
Sample Preparation: Accurately weigh approximately 25 mg of ganciclovir reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with mobile phase. Transfer 5.0 mL of this solution to a 25 mL volumetric flask and dilute to volume with mobile phase to obtain a solution containing approximately 0.1 mg/mL.
Procedure: Inject the standard solution and sample solutions separately into the chromatograph. Record the chromatograms and measure the responses of the principal peaks. Calculate the content of ganciclovir and related substances by the normalization procedure, disregarding any peaks less than 0.1%. The method should effectively separate ganciclovir from the N-7 isomer (typically eluting at 6.5 minutes), the monoacetyl intermediate (typically eluting at 15.5 minutes), and other potential impurities [4] [5].
FT-IR Spectroscopy: Fourier Transform Infrared spectroscopy provides valuable information about functional groups present in ganciclovir and its key intermediate. For pure ganciclovir, the characteristic absorption bands include:
For the key intermediate N²-acetyl-9-(1,3-diacetoxy-2-propoxymethyl)guanine, additional characteristic bands appear at:
¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation. The ¹H NMR spectrum of ganciclovir (DMSO-d6) displays the following characteristic chemical shifts:
The complete spectroscopic characterization, including ¹³C NMR and mass spectrometry data, provides unambiguous confirmation of the chemical structure and purity of both the intermediate and final ganciclovir product [5].
The application of This compound in ganciclovir synthesis represents a significant advancement in the manufacturing of this critical antiviral medication. The methodology outlined in these application notes provides a robust, scalable, and economically viable approach to producing ganciclovir with high regioselectivity and exceptional purity. The key advantages of this synthetic route include the reduced formation of pharmaceutically undesirable N-7 isomer, simplified purification processes, and overall improved yield compared to alternative methods. Furthermore, the well-defined protocols for each synthetic step, coupled with comprehensive analytical control strategies, ensure consistent production of ganciclovir that meets the stringent quality requirements for pharmaceutical use [2] [5].
Looking forward, several emerging opportunities exist for further optimization of ganciclovir synthesis. The development of continuous flow processes could potentially enhance the efficiency and sustainability of the alkylation and hydrolysis steps while reducing the overall process footprint. Additionally, the exploration of alternative green solvent systems may address environmental concerns associated with current solvent usage. The ongoing challenges with ganciclovir's poor oral bioavailability (approximately 5%) have stimulated research into novel formulation strategies, including solid dispersion nanoparticles as described in recent literature. These formulation advances, coupled with optimized synthetic approaches, hold promise for enhancing the therapeutic potential of this essential antiviral agent. The integration of quality by design (QbD) principles and process analytical technology (PAT) in ganciclovir manufacturing represents another frontier for further improving process understanding and control, ultimately ensuring consistent production of this life-saving medication [1].
1. Introduction 1,3-Propanediol (PDO) is a valuable chemical building block. Its diacetate ester is used in various applications, including as a solvent and an intermediate for further chemical synthesis [1]. While traditional chemical synthesis routes exist (e.g., from petroleum-derived acrolein or ethylene oxide), bio-based production from renewable resources like glycerol or glucose offers a more sustainable and environmentally friendly alternative [2] [3]. These biological methods utilize microbial strains to convert feedstocks into PDO, which can then be separated and chemically acetylated to produce 1,3-Propanediol diacetate.
2. Comparative Process Strategies for PDO Production The table below summarizes key industrial strategies for the microbial production of 1,3-PDO, which serves as the foundational step before acetylation.
Table 1: Comparison of Industrial Production Strategies for 1,3-Propanediol
| Strategy / Strain | Process Mode | Key Parameters | PDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Notes |
|---|---|---|---|---|---|---|
| Lactobacillus reuteri CH53 [3] | Fed-Batch | Crude Glycerol, CSL Nitrogen, 37°C, pH 5.5 | 68.32 ± 0.84 | 1.27 ± 0.02 | Not Specified | Uses low-cost nitrogen source (Corn Steep Liquor); GRAS (Generally Recognized as Safe) status. |
| Lactobacillus reuteri ATCC23272 [4] | Chemostat (Continuous) | Glycerol & Glucose, pH 5.5 | ~4.4 | 0.75 | 0.55 (mol/mol) | Higher productivity than batch mode; requires continuous operation. |
| Lactobacillus reuteri ATCC23272 [4] | Repeated Batch | Glycerol & Glucose, 80% medium replacement | ~17 | 0.40 | 0.55 (mol/mol) | Balances productivity with simpler operation than chemostat. |
| Engineered E. coli (from glucose) [5] | Batch (Co-culture) | Glucose via synthetic malate pathway | ~4.0 (from 110 mM glucose) | Low | Not Specified | Avoids glycerol intermediate; proof-of-concept for a novel synthetic pathway. |
| Clostridium butyricum (with cell recycling) [4] | Continuous with Cell Recycling | Glycerol as sole carbon source | 26.5 | 13.3 | Not Specified | Very high productivity but risk of membrane clogging. |
3. Advantages of Biological Production
Protocol 1: High-Yield PDO Production using Lactobacillus reuteri CH53 with Corn Steep Liquor [3]
This protocol outlines a fed-batch fermentation process optimized for high titer and productivity using a cost-effective nitrogen source.
Workflow Overview The following diagram illustrates the key stages of the fed-batch fermentation process for producing 1,3-Propanediol (PDO) from crude glycerol.
1. Materials
2. Inoculum Preparation 1. Prepare MRS medium supplemented with glycerol. 2. Inoculate a flask and incubate statically at 37°C for approximately 8 hours.
3. Fermentation Medium Preparation - Per liter of MRS medium: - 10 g Peptone - 5 g Yeast Extract - 5 g Sodium Acetate - 2 g K₂HPO₄ - 2 g Ammonium Citrate - 0.2 g MgSO₄ - 0.05 g MnSO₄ - 1 g Tween-80 - Replace beef extract entirely with Corn Steep Liquor (CSL). - Add crude glycerol and glucose at desired initial concentrations.
4. Bioreactor Setup & Operation 1. Transfer 3 L of the fermentation medium to a 5 L bioreactor. 2. Sterilize the medium in-situ. 3. Inoculate with the prepared seed culture at 10% (v/v). 4. Maintain the following conditions throughout the fermentation: - Temperature: 37°C - Agitation: 100 rpm - Aeration: None (unaerated) - pH: Controlled (exact setpoint not specified, but optimal activity was observed at pH 5.5 for similar strains [4]) 5. Initiate a fed-batch strategy by feeding concentrated crude glycerol and/or CSL solution based on consumption rates to maintain glycerol availability while minimizing inhibition.
5. Harvesting - The fermentation is typically run until glycerol is depleted or product inhibition limits further production, often achieving maximum titer after ~54 hours [3].
Protocol 2: Alternative Pathway - Production of PDO from Glucose via a Synthetic Route [5]
This protocol describes a novel, non-natural pathway engineered in E. coli to produce PDO directly from glucose, bypassing glycerol.
1. Principle A synthetic metabolic pathway was constructed in E. coli that converts glucose to PDO via the TCA cycle intermediate malate. The pathway involves six enzymatic steps: glucose → malate → malyl-phosphate → malate semialdehyde → (L)-2,4-dihydroxybutyrate (L-DHB) → 2-keto-4-hydroxybutyrate (OHB) → 3-hydroxypropionaldehyde (3-HPA) → 1,3-propanediol (PDO).
2. Co-culture Method for Enhanced Production 1. Strain Engineering: - Strain A (DHB Producer): Engineer an E. coli strain to overexpress the genes for the conversion of malate to (L)-DHB (malate kinase, malate semialdehyde dehydrogenase, malate semialdehyde reductase). - Strain B (PDO Producer): Engineer another E. coli strain to overexpress the genes for the conversion of (L)-DHB to PDO (DHB dehydrogenase, OHB decarboxylase, PDO oxidoreductase). 2. Fermentation: - Co-cultivate Strain A and Strain B in a mineral medium with 110 mM glucose as the primary carbon source. - This distributed approach alleviates the metabolic burden on a single strain and has been shown to improve PDO titer 40-fold compared to a single-strain setup.
Why is controlling the N-7/N-9 isomer ratio critical? The biological activity of ganciclovir resides primarily in the N-9 alkylated isomer. The N-7 isomer is a primary and undesired regioisomer formed during the alkylation step. Its presence in the final Active Pharmaceutical Ingredient (API) is considered an impurity and must be controlled to meet pharmacopoeial standards, which typically set limits below 0.5% or even 0.15% [1].
What are the main strategies to manage these isomers? There are two principal approaches. The first is kinetic and thermodynamic control of the acyclic side chain synthesis to favor intermediates that later yield more of the N-9 isomer [1]. The second is post-alkylation separation, which involves isolating the desired N-9 isomer from the reaction mixture using techniques like selective crystallization [1] [2] or, if necessary, column chromatography [1].
Can the unwanted N-7 isomer be converted into the desired N-9 isomer? Yes, a process called isomerization can be employed. The N-7 alkylated guanine derivative can be treated with an acid catalyst in a suitable solvent, which can facilitate its conversion to the N-9 isomer, thereby improving the overall yield [3].
Here is a structured overview of common problems and their solutions, with detailed protocols for key experiments.
| Problem | Root Cause | Proposed Solution | Key Experimental Parameters & Citations |
|---|---|---|---|
| Low Yield of N-9 Isomer | Non-selective alkylation of guanine, leading to a mixture of N-7 and N-9 isomers. | Use a thermodynamically controlled acyclic side chain synthon (e.g., 6 with a better leaving group like -OC(O)CH3). | Synthon 6 improved the yield of the N-9 alkylated intermediate to 44.2% compared to 32% with synthon 5 [1]. |
| Incomplete conversion of the N-7 isomer. | Implement an acid-catalyzed isomerization step to convert the N-7 isomer to the N-9 isomer. | Use an acid catalyst in a polar aprotic solvent like DMSO [3]. | |
| Ineffective Impurity Removal | Failure to separate N-7 and N-9 regioisomers after alkylation. | Employ selective crystallization from an appropriate solvent system to isolate the N-9 isomer. | Crystallization of the protected intermediate 9 from toluene effectively separated it from the N-7 regioisomer 8 [1]. |
| Difficulty in Isomer Identification | Challenges in distinguishing between N-7 and N-9 alkylated guanine derivatives. | Use 1H-NMR spectroscopy to identify isomers based on characteristic chemical shifts. | The H-8 proton and the N-CH2-O protons in the N-7 isomer (8) appear downfield (δ ~8.36 ppm and ~5.68 ppm) compared to those in the N-9 isomer (9) [1]. |
1. Protocol for Synthesis Using Thermodynamic Side Chain Synthon
This protocol is based on the method described to improve the yield of the desired N-9 isomer [1].
2. Protocol for Acid-Catalyzed Isomerization
This protocol outlines the general principle for converting the N-7 isomer to the N-9 isomer [3].
The following diagram illustrates the decision-making pathway and technical options for managing N-7/N-9 isomers, integrating the strategies discussed above.
Q1: What are the primary synthetic routes for 1,3-Diacetoxypropane?
Q2: Why is water removal critical in esterification, and how can it be achieved?
Q3: Besides yield, what other common issues arise during this synthesis?
The table below outlines common problems, their potential causes, and evidence-based solutions.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low Yield | Incomplete reaction equilibrium; inefficient water removal; suboptimal catalyst loading. | - Use excess acetic acid (e.g., 4:1 molar ratio) to drive equilibrium [5].
For systematic optimization, here are key parameters and a standard protocol based on the literature.
Table 1: Key Parameter Ranges for Direct Esterification of this compound This table synthesizes general esterification principles from the search results for your experimental design.
| Parameter | Typical Optimal Range | Effect on Yield |
|---|---|---|
| Molar Ratio (Acid: Diol) | 2.5:1 to 4:1 | Higher acid concentration shifts equilibrium toward ester formation [5]. |
| Catalyst Loading | 1 - 5% (by weight of diol) | Balance between reaction rate and purification difficulty. |
| Reaction Temperature | 60 - 110 °C | Increases reaction rate; too high may cause decomposition [5] [1]. |
| Reaction Time | 4 - 24 hours | Varies significantly with temperature and catalyst. Monitor by TLC or GC. |
Protocol 1: Standard Direct Esterification with Water Removal
This workflow outlines the classic Fischer esterification approach adapted for 1,3-propanediol [1] [2].
Protocol 2: Alternative Enzymatic Esterification For a greener and milder approach, consider lipase-catalyzed esterification, which is highly effective for diols [3].
Here are answers to common operational challenges, synthesized from current industry and research publications.
FAQ 1: How can I control rapid temperature increases (thermal runaway) in exothermic alkylation reactions?
Thermal runaway is a critical risk in highly exothermic reactions. A promising strategy involves using radical scavengers to inhibit the decomposition chain reaction at a molecular level.
FAQ 2: What are the primary causes of catalyst deactivation and fouling, and how can I mitigate them?
Catalyst degradation is a major source of inefficiency and can promote unwanted side reactions, including decomposition.
FAQ 3: How does feedstock variability impact alkylate yield and decomposition?
Variations in feedstock composition directly affect product yield and can exacerbate decomposition pathways.
FAQ 4: What are the critical safety practices for handling hazardous catalysts like HF?
Managing highly reactive and toxic catalysts is essential for safe operation.
The following table summarizes key experimental data from the literature to guide your experimental design and risk assessment.
| Parameter | Relevant System | Reported Value / Finding | Experimental Method | Citation |
|---|---|---|---|---|
| Activation Energy (Eₐ) | α-alkoxyalkyl-hydroperoxides (α-AHs) in liquid phase | 12.3 - 18.7 kcal/mol | Temperature-dependent kinetics & Arrhenius plot analysis | [5] |
| Heat of Decomposition | Tert-butyl perbenzoate (TBPB) | ~924.6 J/g (highly exothermic) | Differential Scanning Calorimetry (DSC) | [1] |
| Inhibitor Efficacy | TBPB with TEMPO radical scavenger | ↓ 43.9°C in ΔTad; ↓ ~25% total heat release | Adiabatic calorimetry & DSC | [1] |
| Optimal Operational Ratio | HF Alkylation Unit | Isobutane/Olefin (I/O) Ratio ~1.145 | Operational analysis & yield optimization | [4] |
| Acid Consumption (Normal) | HF Alkylation Unit | 0.5 - 0.8 kg HF per ton of alkylate | Process monitoring | [4] |
| Acid Consumption (With Contaminants) | HF Alkylation Unit | Up to 5 kg HF per ton of alkylate | Process monitoring with high sulfur/butadiene | [4] |
This methodology, derived from a study on TBPB, provides a framework for evaluating the thermal stability of your reagents and the effectiveness of inhibitors like TEMPO [1].
The following diagram outlines a logical, step-by-step approach to diagnosing and resolving decomposition issues in your high-temperature alkylation processes.
This guide addresses common challenges in the recovery and purification of 1,3-Diacetoxypropane from reaction mixtures.
Table 1: Solvent Selection for Liquid-Liquid Extraction
| Solvent | Polarity | Boiling Point (°C) | Advantages | Considerations |
|---|---|---|---|---|
| Dichloromethane (DCM) | Medium-High | 39.6 | Good for broad range of organics; denser than water [3] | Environmental and health concerns |
| Ethyl Acetate | Medium | 77.1 | Common lab solvent; lower toxicity | Less dense than water; can hydrolyze |
| Toluene | Low | 110.6 | Good for non-polar compounds; high boiling point | High boiling point makes removal harder |
| Chloroform | Medium | 61.2 | Good extraction efficiency | Health concerns |
Q2: My extraction efficiency is poor. How can I improve it?
Q3: After extraction, the purity of my this compound is insufficient. What purification methods are recommended?
Diagram 1: Workflow for the purification of organic compounds from a reaction mixture.
Q4: How can I accurately monitor and quantify the recovery of this compound throughout the process?
For reliable and reproducible results, follow these core methodologies.
Protocol 1: Standard Liquid-Liquid Extraction
Protocol 2: Analytical Monitoring via GC-MS
| Property | Value / Description |
|---|---|
| CAS Registry Number | 628-66-0 |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-acetyloxypropyl acetate |
| Common Synonyms | Propylene glycol diacetate; 1,3-Propylene diacetate; Trimethylene acetate [3] [4] |
| SMILES | CC(=O)OCCCOC(=O)C |
| InChI Key | DSVGICPKBRQDDX-UHFFFAOYSA-N [3] [4] |
m/z 43, which corresponds to the acetyl group (CH3CO+) [4]. This is a common, strong fragment for acetate esters.Follow this workflow to systematically verify the identity of this compound in your sample.
Since the compound may be absent from your library, you need an authentic standard.
Manually compare the spectrum of your unknown peak with the reference spectrum from Step 1.
The mass spectrum alone is not sufficient for confirmation.
Complex samples like food or biological matrices can cause co-elution, where two compounds have the same retention time.
The following questions and answers are based on general chemical knowledge and information from related synthesis patents.
Frequently Asked Questions
Q1: What types of catalysts are commonly used in esterification/acetylation reactions similar to the synthesis of 1,3-diacetoxypropane?
Q2: My reaction yield is low. What are the primary factors I should investigate?
Q3: I am observing unwanted side products. How can I minimize them?
The tables below synthesize quantitative data from analogous chemical processes to inform your experimental design for synthesizing this compound.
Table 1: Catalyst Systems for Related Acetylation Reactions This table summarizes catalysts used in similar transformations, which can serve as a starting point for your experimentation [1] [2].
| Catalyst Type | Specific Example | Reaction Context / Analogous Use | Key Consideration |
|---|---|---|---|
| Mineral Acid | Phosphoric Acid (H₃PO₄) | Synthesis of acyclic guanine nucleosides [1] | Can be corrosive; may require controlled temperatures. |
| Acid Anhydride | Polyphosphoric Acid | Synthesis of acyclic guanine nucleosides [1] | Very effective, but handling can be difficult. |
| Quaternary Phosphonium Salt | Tetrabutylphosphonium Acetate | Production of 1,2-diacetoxy esters from epoxides [2] | Can act as a phase-transfer catalyst; may offer high selectivity. |
Table 2: Optimization Parameters for Acetylation Reactions Systematically varying these parameters is essential for achieving high yield and purity [1] [2].
| Parameter | Typical Range in Analogous Reactions | Impact on Reaction |
|---|---|---|
| Temperature | 50°C to 120°C | Higher temperatures generally increase reaction rate but may promote decomposition. |
| Molar Ratio (Anhydride: Diol) | 2:1 to 4:1 | A stoichiometric excess of acylating agent drives the di-esterification to completion. |
| Catalyst Loading | 0.5 mol% to 10 mol% | Sufficient catalyst is needed for a practical reaction rate without complicating purification. |
| Reaction Time | 1 to 24 hours | Must be optimized in conjunction with temperature and catalyst loading. |
Based on the principles of catalyst design and testing outlined in the search results [3], the following workflow is recommended for developing your synthesis.
The information provided is a framework based on chemically analogous processes. To successfully establish your own protocol, please note:
While a specific protocol for 1,3-Diacetoxypropane was not found, the search identified solvent systems used for crystallizing closely related acyclic nucleoside compounds. These systems provide a practical starting point for purifying this compound derivatives [1] [2].
| Compound Type | Solvent System(s) | Application Note / Purpose |
|---|---|---|
| Acyclic Guanine Nucleosides (e.g., Acyclovir, Ganciclovir intermediates) | Acetic acid-Phosphoric acid mixture [1] | General synthesis & crystallization. |
| DMF and Toluene [1] | For reaction and isolation steps. | |
| Aluminium phosphate in polyphosphoric acid [1] | Used in condensation reactions. | |
| Methanol [1] | Final recrystallization solvent. | |
| Alcoholic solvents, Aromatic hydrocarbons, Chlorinated hydrocarbons [2] | Separation of isomers (e.g., during Ganciclovir synthesis). | |
| General Intermediate | Ethyl acetate [1] | Used for washing and purifying products. |
Here are answers to common crystallization problems, adapted from general principles to the context of working with this compound derivatives.
Rapid crystallization can trap impurities, reducing product purity [3].
This is a common issue, and several techniques can induce crystallization [3].
A poor yield often indicates significant product loss to the mother liquor (the solution after filtration) [3].
The following diagram illustrates a logical troubleshooting pathway based on the FAQs above, guiding you from a dissolved solution to successful crystal formation.
Crystallization Troubleshooting Guide
To optimize your crystallization of this compound derivatives:
| Byproduct | Impact on Production | Root Causes | Solutions & Strategies |
|---|
| Organic Acids (e.g., Acetic, Lactic, Butyric) | Reduces carbon yield; can acidify broth; forms hard-to-remove esters during downstream [1]. | Overflow metabolism due to imbalanced carbon and energy flux; active pathways under anaerobic conditions [2] [3]. | Genetic Engineering: Delete genes for lactate dehydrogenase (ldhA) and acetate kinase (ackA) [2].
Process Optimization: Use fed-batch strategies to avoid substrate overload; enhance TCA cycle activity [2]. |
| 2,3-Butanediol (2,3-BDO) | Diverts carbon from 1,3-PDO; complicates downstream purification due to similar boiling point [4]. | Active biosynthetic pathway under certain growth conditions [4]. | Genetic Engineering: Delete genes for acetolactate synthase (als) [4]. |
| Ethanol | Competes for reducing equivalents (NADH), lowering 1,3-PDO yield [3]. | Formed to regenerate NADH under anaerobic conditions [3]. | Genetic Engineering: Delete genes for alcohol dehydrogenase (adhE) [2]. |
| 1,3-PDO Esters | Forms during downstream distillation, causing low product purity (<80%) and yield loss [1]. | Reaction between 1,3-PDO and organic acids (e.g., acetic, butyric) under high temperature [1]. | Downstream Processing: Implement alkaline hydrolysis (e.g., 2% NaOH) post-evaporation to break down esters [1]. |
This protocol is adapted from recent metabolic engineering studies [2].
dhaB123 and gdrAB genes (glycerol dehydratase and reactivase from K. pneumoniae) and the yqhD gene (1,3-PDO oxidoreductase from E. coli) on plasmids [2].This process strategy is highly effective for achieving high productivity and titer while controlling byproducts [4].
ΔldhA) and acetolactate synthase (Δals) to minimize lactate and 2,3-butanediol formation [4].Q1: Why can't I completely eliminate byproducts like acetic acid, even in engineered strains? Byproduct formation is often tied to the host's central metabolism. Pathways that generate organic acids can be essential for regenerating co-factors (like NADH) and generating ATP, especially under anaerobic or microaerobic conditions. Completely shutting them down can halt cell growth and 1,3-PDO production. The key is to optimize the flux by redirecting metabolism rather than entirely eliminating it [2] [3].
Q2: We use crude glycerol to reduce costs. How does this impact byproduct formation? Crude glycerol from biodiesel production contains impurities like salts, methanol, and fatty acids. These can inhibit cell growth and alter metabolic fluxes, potentially leading to increased byproduct formation. While cost-effective, it is crucial to pre-treat the crude glycerol or adapt the strain and process conditions to handle these impurities for consistent results [4] [5].
Q3: During distillation, my final 1,3-PDO purity is low. What is a likely cause? This is a common downstream issue. Organic acids (e.g., acetic, butyric) present in the fermentation broth can react with 1,3-PDO during high-temperature distillation to form esters. These esters contaminate the final product, lowering its purity and giving it an unwanted color or odor. A practical solution is to introduce an alkaline hydrolysis step (using NaOH) after initial evaporation to break these esters down before the final rectification [1].
The diagram below illustrates the core metabolic pathways for 1,3-PDO production and the key points for byproduct control.
To effectively minimize byproducts in your 1,3-PDO process, focus on these three pillars:
Low recovery often stems from a few key areas. The flowchart below outlines a systematic diagnostic approach to identify the root cause.
Once you have a initial diagnosis, the following table summarizes the specific issues and corrective actions. The subsequent sections provide detailed experimental protocols.
| Primary Cause | Specific Issue | Corrective Action & Goal |
|---|---|---|
| Column Chemistry [1] | Hydrophobic Collapse (De-wetting) from 100% aqueous mobile phase. | Re-wet column: Flush with 95-100% strong organic solvent (e.g., ACN, isopropanol), then gradually transition to operational mobile phase. Goal: Restore pore accessibility. |
| Column Chemistry [1] | Strongly retained contaminants or insufficient equilibration. | Perform extensive wash: Flush with 20-30 mL of strong solvent (e.g., 100% methanol). Goal: Remove contaminants and achieve stable baseline. |
| Column Clog/Contamination [1] | Particulate matter or precipitated sample matrix on inlet frit. | Clear clog: Flush with 50-100 mL strong solvent. As last resort, reverse flow direction with caution. Goal: Reduce backpressure and restore peak shape. |
| Binding Conditions [2] | Incorrect pH or salt concentration for Ion Exchange (IEX) or Hydrophobic Interaction (HIC). | Re-optimize method: Scout optimal pH (0.5-1 unit away from pI for IEX) or salt concentration (e.g., 1-1.5 M ammonium sulfate for HIC). Goal: Ensure target molecule binds effectively. |
| Purity-Recovery Trade-off [3] | Co-elution of impurity with Compound of Interest (CoI). | Optimize fraction collection: Adjust collection start/stop times to find "sweet spot" between purity and recovery. Goal: Maximize both purity and yield. |
This protocol is fundamental for resolving issues related to contamination and equilibration.
If your target molecule is not binding, follow this method development priority:
Q1: How can I prevent hydrophobic collapse from happening in the first place? [1] Never store or extensively flush your reversed-phase column with 100% water. Always maintain at least 5-10% organic solvent (e.g., methanol, acetonitrile) in your mobile phase or storage solution.
Q2: When should I consider replacing my column instead of trying to recondition it? [1] If, after thorough washing, re-equilibration, and other troubleshooting attempts, performance issues (e.g., poor efficiency, irreproducible results, high backpressure) persist, it is time to replace the column. If a clog cannot be cleared by flushing or careful flow reversal, replacement is also warranted.
Q3: What is baseline separation and why is it important for recovery? [3] Baseline separation (Rs > 1.5) occurs when peaks in a chromatogram have no overlap. This is the ideal scenario for fraction collection, as it allows you to collect your pure target compound with minimal co-eluting impurities, thereby maximizing both purity and recovery.
The table below summarizes the key identifiers and properties of these two compounds.
| Property | 1,3-Diacetoxypropane | Propylene Glycol Diacetate (PGDA) |
|---|---|---|
| CAS Number | 628-66-0 [1] [2] | 623-84-7 [3] |
| IUPAC Name | 3-acetyloxypropyl acetate [1] | 1-(acetyloxy)propan-2-yl acetate [3] |
| Molecular Formula | C7H12O4 [1] [2] | C7H12O4 [3] |
| Molecular Weight | 160.17 g/mol [1] [2] | 160.17 g/mol [3] |
| Structure | HO2-CH2-CH2-CH2-O2 (terminal acetates) [1] | CH3-COO-CH2-CH(CH3)-O-CO-CH3 (adjacent acetates) [3] |
| Key Applications | Chemical intermediate, potential flavoring agent, research use [1] | Solvent for coatings/inks; emulsifier/solubilizer in pharmaceuticals; food additive [4] [5] [3] |
The core distinction lies in their chemical structure, which dictates their performance. The following diagram illustrates this fundamental difference.
The structural difference leads to divergent application profiles, with PGDA having a well-established role in industry and this compound remaining more niche.
Propylene Glycol Diacetate (PGDA): Valued for its low toxicity and favorable environmental profile [5] [3]. It is widely used as a solvent in high-performance paints, coatings, and printing inks due to its high solvency power and low volatility [4] [5] [3]. In pharmaceuticals, it acts as an emulsifier and solubilizer, and it is also approved for use as a food additive to enhance flavor and preservation [4] [3].
This compound: Serves primarily as a chemical intermediate in organic synthesis and polymer production, such as for polytrimethylene terephthalate (PTT) [1]. It is also identified in research as a potential marker for specific flavors (e.g., red fruit) in food chemistry, suggesting a potential role as a flavoring agent [6] [7].
For researchers, here are key experimental findings and methodologies relevant to these compounds.
Experimental Protocol: GC-MS Analysis for Flavor Marker Identification A study investigating flavor profiles in dark chocolate used Gas Chromatography-Mass Spectrometry (GC-MS) to identify volatile compounds, including Propylene Glycol Diacetate [6] [7].
Comparative Antimicrobial Activity of Parent Diols While direct data on the diacetates is limited, a comparative study on their parent diols provides insight into how structure affects biological activity.
The table below summarizes key diacetate esters based on the search results, highlighting their distinct applications and reactivity contexts.
| Diacetate Ester | Primary Application/Context | Key Reactivity/Property | Experimental Evidence |
|---|---|---|---|
| Macular Carotenoid Diacetates (L, Z, MZ) [1] | Dietary supplements for eye health (increasing Macular Pigment Optical Density) | Better bioavailability than free carotenoids; improved dispersion and incorporation into digestive micelles [1] | 24-week human supplementation study (n=48); significant MPOD increase (p=0.0287) with diacetates [1] |
| Carboxyfluorescein Diacetate Succinimidyl Ester (CFDA-SE) [2] | Cell proliferation tracking in animal cells (flow cytometry) | Cell-permeable, amine-reactive. Converted intracellularly by esterases to fluorescent, protein-binding CFSE [2] | Fluorescence intensity halves with each cell division, detectable for up to 8 divisions [2] |
| 2,4-Diketo Esters (core structure) [3] | Crucial intermediates in drug discovery (synthesis of heterocycles) | Keto-enol tautomerism; enol form predominates and chelates metals. Multiple highly electrophilic carbonyl groups [3] | Used as substrates in Claisen condensation, and synthesis of pyrazoles, isoxazoles, quinoxalinones, and metal complexes [3] |
For the most relevant experimental data on reactivity and efficacy, the study on macular carotenoid diacetates offers a clear protocol and quantitative results.
Since a direct chemical reactivity comparison is not available, the following conceptual diagram illustrates the different biological reactivity pathways of the profiled diacetate esters, which may help frame their comparative roles.
Based on the findings, here are suggestions for developing your guide:
A 2023 study investigated the relationship between volatile compounds and flavor in dark chocolate. Within this research, propylene glycol diacetate (a synonym for this compound [1] [2]) was identified as a significant compound.
The methodology from the identified study can serve as a reference for validation workflows. The research integrated sensory evaluation with chemical analysis to pinpoint key flavor compounds.
The core steps of the experimental protocol are summarized in the table below.
| Step | Description | Key Details |
|---|---|---|
| 1. Sample Preparation | 54 dark chocolate samples from Trinitario cocoa beans (Dominican Republic) [3]. | Designed to explore subtle flavor differences within the same cocoa variety and origin. |
| 2. Sensory Analysis | Evaluation by a trained sensory panel for 18 attributes (e.g., bitterness, astringency, red fruit, cocoa) [3] [4]. | Provides the human-perceived flavor profile data for correlation with chemical data. |
| 3. Chemical Analysis | Volatile compounds identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) [3] [4]. | 34 known volatile compounds were identified; instrumental data for the flavor model. |
| 4. Data Modeling & Validation | Predictive models built using Partial Least Squares (PLS) regression [3] [4]. | Statistically links volatile compound composition to specific sensory attributes for biomarker identification. |
The current search results are insufficient for a full comparison guide because they lack direct, quantitative comparisons of this compound against other flavor predictors.
To proceed with your publication, I suggest:
| Retention Index (I) | Column Type | Active (Stationary) Phase | Experimental Conditions | Source |
|---|---|---|---|---|
| 1089 | Capillary | Polydimethyl siloxanes (Non-polar) | Custom temperature program [1] | Zenkevich and Chupalov, 1996 [1] |
| 1650 | Capillary | Carbowax 20M (Polar) | Custom temperature program [1] | Vinogradov, 2004 [1] |
| 1655 | Capillary | FFAP (Polar) | 50 m/0.25 mm/0.25 μm, He; Program: 20°C (5min) => 2°C/min => 70°C => 4°C/min => 210°C [1] | Yasuhara, 1987 [1] |
| 1660 | Capillary | DB-FFAP (Polar) | 30 m/0.32 mm/0.25 μm, H₂, 40°C @ 2 min, 5°C/min; Final Temp: 240°C [1] | Charles, Martin, et al., 2000 [1] |
This data is compiled from the NIST Chemistry WebBook, a highly trusted reference database [1] [2].
The provided data comes from established analytical methods. Here is a breakdown of the key experimental aspects:
The table below summarizes the fundamental characteristics of both compounds for a direct comparison.
| Property | 1,3-Diacetoxypropane | Ethylene Glycol Diacetate |
|---|---|---|
| CAS Number | 628-66-0 [1] [2] | 111-55-7 [3] [4] |
| Molecular Formula | C7H12O4 [1] [2] | C6H10O4 [4] |
| Molecular Weight (g/mol) | 160.17 [1] [2] | 146.16 [4] |
| Structure | 3-acetyloxypropyl acetate [1] | 1,2-diacetoxyethane |
| Boiling Point | 482.50 - 482.70 K (approx. 209 - 209.5 °C) [2] | 367 - 369 °F (approx. 186 - 187 °C) [4] |
| Flash Point | Information missing | 191°F (88°C) [3] [4] |
| Vapor Pressure | Information missing | 0.4 mmHg at 68°F [4] |
| Density/Specific Gravity | Information missing | 1.104 at 68°F [4] |
| Common Applications | Solvent, chemical intermediate, flavoring agent [1] | Agro-chemical solvent, perfumes, printing ink, lacquers, resins [3] [4] |
This compound is highlighted in research as a promising, environmentally friendly alternative to aromatic solvents in pesticide formulations [3].
The available data for this compound is primarily physico-chemical, with less specific application-focused research compared to EGDA.
To further aid your analysis, the core distinctions and applications are summarized in the following workflow.
The choice between these solvents depends heavily on your specific application.
The table below summarizes the fundamental identifying information and physical properties of this compound available from the search results.
| Property | Details |
|---|---|
| CAS Registry Number | 628-66-0 [1] [2] |
| IUPAC Name | 3-acetyloxypropyl acetate [1] |
| Other Names | 1,3-Propanediol diacetate; propane-1,3-diyl diacetate [1] [2] |
| Molecular Formula | C₇H₁₂O₄ [1] [2] |
| Molecular Weight | 160.17 g/mol [1] |
| SMILES | CC(=O)OCCCOC(=O)C [1] |
| Density | 1.06 g/cm³ [2] |
| Boiling Point | 210.2 °C at 760 mmHg [2] |
| Flash Point | 97.5 °C [2] |
While specific protocols are not available in the search results, the general principles of analytical method validation can be applied. The following workflow outlines the key stages in developing and validating an analytical method for quantifying this compound.
For the Select Analytical Technique stage, Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) are often preferred for volatile, low-molecular weight compounds like this compound due to their high resolution and sensitivity [1]. High-Performance Liquid Chromatography (HPLC) with a UV or refractive index detector is another viable option.
To gather the specific data you need, I suggest the following approaches:
One study provides concrete experimental data for Ethylene Glycol Diacetate (EGDA), positioning it as a greener alternative to the traditional solvent xylene in pesticide formulations [1]. While the context is agrochemical, the performance metrics are relevant for assessing solvent properties.
The table below summarizes the key experimental findings from this study:
| Performance Metric | Xylene-based Formulation | EGDA-based Formulation | Experimental Context |
|---|---|---|---|
| Surface Tension & Wettability | Higher | Lower | Measured on Shortawn foxtail leaves [1] |
| Contact Angle | Higher | Lower | Measured on Shortawn foxtail leaves [1] |
| Leaf Retention/Spreading | Baseline | 24%–40% increase | Calculated from retention data [1] |
| Herbicidal Efficacy (Greenhouse) | Baseline | 9.1%–30.5% superior | Bioassay on weeds; control effect [1] |
| Herbicidal Efficacy (Field) | Baseline | 4.8%–6.7% superior | Bioassay on weeds; control effect [1] |
| Cytotoxicity | Higher (Baseline) | 2–3 times less cytotoxic | Bioassays on human bronchial cells [1] |
The search also identified other diacetate esters, though with less direct performance data:
For a comprehensive comparison guide, the available data is a starting point. A full assessment for drug development would require evaluating diacetate esters against each other and common solvents across a wider set of parameters. The diagram below outlines the key workflow for a systematic solvent performance assessment.
This structured approach ensures an objective and multi-faceted comparison, which is essential for making informed decisions in pharmaceutical development.
The table below summarizes the key identifying information for this compound, which is essential for any analytical method development [1].
| Property | Description |
|---|---|
| CAS Number | 628-66-0 [1] |
| IUPAC Name | 3-acetyloxypropyl acetate [1] |
| Molecular Formula | C₇H₁₂O₄ [1] |
| Molecular Weight | 160.17 g/mol [1] |
| SMILES | CC(=O)OCCCOC(=O)C [1] |
| Structure | A propane backbone with acetoxy groups (-OCOCH₃) at the 1 and 3 positions [1] |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure and purity of organic compounds [2]. Quantitative NMR (qNMR) is particularly valuable for purity assessment because the area under an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for precise concentration measurements without compound-specific calibration curves [3].
The following diagram outlines a general workflow for purity assessment using qNMR, which can be directly applied to validating this compound.
While NMR is highly effective, it's important to compare it with other common techniques. The table below highlights the advantages of qNMR for a comprehensive purity assay.
| Technique | Key Principle | Key Principle | Suitability for Purity Assay |
|---|---|---|---|
| qNMR | Measures response proportional to nuclei count [3]. | Does not require identical standards; can quantify multiple components at once; non-destructive [3]. | Excellent. Provides absolute quantification and can identify and quantify impurities simultaneously [3]. |
| GC-MS | Separates and identifies compounds by mass [4]. | High sensitivity; provides structural information via fragmentation patterns [4]. | Good. Requires volatility and may need specific standards for accurate quantification. Destructive [4]. |
| HPLC | Separates compounds in a liquid phase. | High resolution; excellent for separating complex mixtures. | Good. Requires a chromophore and compound-specific calibration curves. Does not directly provide structural info. |
Here is a detailed methodology you can adapt to validate the purity of your this compound sample.
1. Sample and Solvent Preparation [3] [5]
2. NMR Data Acquisition [3] [5]
3. Data Processing and Calculation [3] [5]
The table below summarizes the key findings from the search results regarding where this compound has been identified.
| Food Product | Context of Identification | Key Findings / Proposed Role |
|---|---|---|
| Balsamic Vinegar [1] | First identification via GC-MS metabolomics. | Identified as one of over 47 aroma compounds; role in flavor not specified. [1] |
| Dark Chocolate [2] [3] | Listed as an identified volatile compound (ester). | Odor descriptor listed in a table; its specific impact on chocolate flavor was not discussed in the available summary. [2] |
While a direct comparison for this compound is unavailable, the research that identified it employs robust, reproducible methodologies. The following workflow, common in food flavoromics, details the process from sample preparation to data analysis.
Here is a detailed breakdown of each stage shown in the workflow:
The absence of a direct comparison indicates a potential gap in the literature. To address your objective, you could consider the following approaches: